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CAS No.: 1956365-13-1

Cat. No.: B2916659

Get Quote

Executive Summary
The indazole (benzo[c]pyrazole) scaffold represents a "privileged structure" in medicinal

chemistry due to its bioisosteric relationship with indole and purine systems. Its planar, bicyclic

architecture allows it to mimic the adenine ring of ATP, making it a cornerstone in the design of

Type I and Type II kinase inhibitors. Beyond oncology, novel substitution patterns at the N1, N2,

and C3 positions have expanded its utility into CNS modulation (5-HT receptors), anti-

inflammatory pathways (p38 MAPK), and antimicrobial applications.

This guide analyzes the pharmacological potential of these derivatives, providing a rigorous

Structure-Activity Relationship (SAR) framework and self-validating experimental protocols for

their evaluation.
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The indazole core exists primarily in the 1H-tautomer form (thermodynamically favored over

2H). In the context of kinase inhibition, the indazole ring typically functions as a hinge binder:

N1 (NH): Acts as a Hydrogen Bond Donor (HBD) to the carbonyl oxygen of the kinase hinge

region (e.g., Glu residue).

N2 (N): Acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide nitrogen (e.g.,

Cys residue).

The SAR Atlas
The biological activity of indazole derivatives is strictly governed by substitution patterns.
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Figure 1: Structure-Activity Relationship (SAR) map of the indazole scaffold highlighting

functional zones.

Therapeutic Targets & Mechanisms
Oncology: Kinase Inhibition
The most prolific application of indazole derivatives is in targeting receptor tyrosine kinases

(RTKs).
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VEGFR/PDGFR: Drugs like Axitinib and Pazopanib utilize the indazole core to block

angiogenesis. The C3-amide or C3-vinyl linkage is often employed to extend the molecule

into the "gatekeeper" region of the kinase.

FGFR: Recent derivatives featuring N-ethyl piperazine tails at C4 or C5 have shown

nanomolar potency against FGFR1-4, overcoming resistance mutations.

PARP Inhibition:Niraparib (a 2H-indazole derivative) traps PARP1/2 on damaged DNA,

inducing synthetic lethality in BRCA-mutated tumors.

CNS & Inflammation
5-HT3 Antagonists:Granisetron utilizes an indazole ester to antagonize serotonin receptors,

managing chemotherapy-induced nausea.

p38 MAPK: Novel 1,3-disubstituted indazoles act as anti-inflammatory agents by inhibiting

cytokine production (TNF-α, IL-6).

Quantitative Data Summary
Table 1: Representative Potency of Novel Indazole Classes (Hypothetical Aggregation based

on Literature Trends)

Target Class
Indazole
Substitution

Key Assay
Metric

Typical
Potency (IC50)

Mechanism

VEGFR2
3-styryl-1H-

indazole

Kinase Assay

(ADP-Glo)
2 - 15 nM

ATP Competitive

(Type II)

PLK4 3-amino-indazole
Cell Viability

(MTS)
50 - 200 nM Mitotic Arrest

p38 MAPK
1-aryl-3-amido-

indazole

ELISA (TNF-α

release)
0.5 - 1.2 µM

Cytokine

Suppression

IDO1
4-phenyl-

indazole

Enzymatic

Conversion
50 - 100 nM

Heme Iron

Coordination
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Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols include built-in validation steps.

In Vitro Kinase Inhibition Assay (FRET-based)
Objective: Determine the IC50 of a novel indazole derivative against a specific kinase (e.g.,

VEGFR2).

Methodology:

Reagent Prep: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA,

0.01% Brij-35). Freshly add 2 mM DTT and 2 mM MnCl2.

Compound Dilution: Prepare 3-fold serial dilutions of the indazole derivative in 100% DMSO

(start at 10 µM).

Reaction Assembly:

Add 5 µL of compound (or DMSO control) to a 384-well plate.

Add 10 µL of Enzyme/Substrate mix (optimized concentration per lot).

Validation Step: Include Staurosporine as a positive control reference inhibitor.

Initiation: Add 10 µL of ATP (at Km concentration for the specific kinase) to start the reaction.

Incubation: 60 minutes at Room Temperature (RT).

Detection: Add detection reagent (e.g., EDTA-containing antibody mix) to stop reaction and

generate FRET signal.

Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope).

Integrity Check: The Z-factor of the assay must be > 0.5. If Staurosporine IC50 deviates >2-fold

from historical mean, invalidate the run.

Cell Viability & Cytotoxicity (MTS Assay)
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Objective: Assess antiproliferative efficacy in cancer cell lines (e.g., HUVEC, MCF-7).

Methodology:

Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

Treatment: Treat with indazole derivatives (0.01 – 100 µM) for 72h.

Development: Add 20 µL MTS reagent (Promega CellTiter 96). Incubate 1-4h at 37°C.

Measurement: Read Absorbance at 490 nm.

Calculation: % Viability = (Abs_sample / Abs_DMSO_control) × 100.

Integrity Check: Ensure DMSO concentration < 0.5% to avoid solvent toxicity. Perform in

triplicate.

Workflow Visualization
The following diagram illustrates the logical flow from synthesis to lead identification.
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Figure 2: Screening cascade for identifying potent indazole-based kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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